2-Amino-6-acetamidohexanoic acid dihydrochloride
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Overview
Description
. It is a derivative of lysine, an essential amino acid, and is commonly used in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the acetylation of lysine followed by the addition of hydrochloric acid. The reaction typically involves the following steps:
Acetylation: Lysine is reacted with acetic anhydride to form N6-acetyllysine.
Dihydrochloride Formation: N6-acetyllysine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-6-acetamidohexanoic acid dihydrochloride is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pH, and reaction time to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-acetamidohexanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the acetyl group, reverting it to lysine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and amines can be used as reagents.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Lysine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-6-acetamidohexanoic acid dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and peptide chemistry.
Biology: It is used in studies related to protein modification and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-6-acetamidohexanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence metabolic pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
2-Amino-6-acetamidohexanoic acid dihydrochloride is similar to other lysine derivatives, but it has unique properties that distinguish it from its counterparts:
Lysine: The parent amino acid.
N6-acetyllysine: The acetylated form of lysine.
N6-methyllysine: Another lysine derivative with a methyl group instead of an acetyl group.
These compounds differ in their chemical structure and biological activity, making this compound a valuable tool in research and industry.
Properties
IUPAC Name |
6-acetamido-2-aminohexanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSLFLQVHLNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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